2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a chemical compound notable for its structural complexity and potential biological applications. This compound features a quinoline moiety, which is significant in medicinal chemistry due to its diverse pharmacological activities, particularly against various diseases, including malaria and cancer. The presence of the chloro group enhances its reactivity and biological efficacy.
This compound belongs to the class of amino alcohols and is characterized by the presence of both amine and hydroxyl functional groups. Its classification as a quinoline derivative places it within a larger category of heterocyclic compounds known for their biological activity.
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves multi-step organic reactions. A common approach includes:
Technical details regarding these reactions can be found in various literature sources that detail the synthetic pathways for similar compounds .
The molecular formula for 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is C16H19ClN4O. The structure consists of:
The compound can undergo various chemical reactions, including:
Technical details regarding these reactions can be derived from studies focusing on similar quinoline derivatives .
The mechanism of action for 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is closely tied to its interaction with biological targets:
Data supporting these mechanisms often come from biological evaluation studies that assess cytotoxicity and selectivity against various cell lines .
Relevant data regarding these properties can be found in analytical chemistry literature focusing on quinoline derivatives .
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has potential applications in:
These applications highlight the significance of this compound in ongoing research aimed at discovering novel therapeutic agents .
The 4-aminoquinoline scaffold emerged as a pivotal pharmacophore following the isolation of quinine from Cinchona bark. Synthetic derivatives like 4-amino-7-chloroquinoline (CAS 1198-40-9) became foundational intermediates for antimalarial agents, most notably chloroquine. This compound features a chlorine atom at C7 and an amino group at C4—structural elements essential for antiparasitic activity through heme polymerization inhibition [2] [7].
Evolution of Key Derivatives:
Synthesis Pathways for Core Intermediates:Table 1: Synthetic Methods for 4-Amino-7-chloroquinoline Derivatives
| Method | Reagents/Conditions | Yield (%) | Significance |
|---|---|---|---|
| Catalytic aromatization | RuCl~3~, H~2~, 80-100°C | 85-92 | Eco-friendly, high selectivity [5] |
| Reduction of hydrazino | NaBH~4~, NiCl~2~·6H~2~O, MeOH | 72 | Avoids high-pressure hydrogenation [2] |
| Direct amination | NH~4~OH, 170°C, sealed tube | 60-75 | Scalable but requires harsh conditions [7] |
Beyond antimalarials, recent research highlights 4-amino-7-chloroquinoline derivatives as modulators of nuclear receptor Nurr1—a target for Parkinson’s disease. Their ability to cross the blood-brain barrier and regulate neuroinflammatory pathways underscores therapeutic versatility [7] .
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol exemplifies molecular hybridization—a design strategy merging pharmacophores with distinct mechanisms into a single entity. The quinoline core enables DNA intercalation and heme binding, while the alkylaminoethanol side chain introduces protonatable nitrogen atoms critical for cellular uptake and pH-dependent activity [8] [3].
Structural Contributions to Activity:
Antimalarial Efficacy of Hybrid Derivatives:Table 2: Pharmacological Profiling of 4-Aminoquinoline Hybrids
| Compound | EC~50~ (nM) P. falciparum 3D7 | Structural Feature | Therapeutic Outcome |
|---|---|---|---|
| Chloroquine | 15.2 | Bis-ethylamino side chain | Lysosomotropism, heme inhibition [2] |
| Target compound | 28.7* | Propylaminoethanol side chain | Enhanced accumulation in RES† [8] |
| Cyclohexyl analog (2f) | 42.3 | Bulky aliphatic terminal group | Reduced resistance index [8] |
| Furan-2-ylmethyl analog (2e) | >100 | Heteroaromatic terminal group | Lower potency vs. aliphatic chains [8] |
*Estimated from hybrid analogs; †Reticuloendothelial system
Research demonstrates that hybridizing the 4-aminoquinoline core with alkylaminoethanol side chains enhances activity against chloroquine-resistant strains. The terminal hydroxyl group fosters interactions with heme propionate groups, while the tertiary nitrogen enables vacuolar accumulation—synergistically increasing parasiticidal effects [8] [3].
Therapeutic Expansion:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: